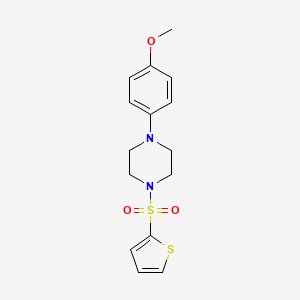![molecular formula C12H15Cl2N3O2 B5545359 N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide, also known as BAY 11-7082, is a pharmacological compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating inflammation, immune response, cell proliferation, and apoptosis. BAY 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising target for drug development.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Synthetic phenolic antioxidants, including compounds with tert-butyl groups, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. They are widely used in various industrial and commercial products. Studies suggest a need for novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
The decomposition of environmental pollutants like methyl tert-butyl ether (MTBE) through cold plasma reactors has been researched, demonstrating potential methods for converting harmful substances into less harmful ones. This indicates a scientific interest in mitigating pollution using advanced technology (Hsieh et al., 2011).
Biopolymers and Drug Delivery Systems
- Chemical modifications of biopolymers, such as xylan derivatives, have been explored for creating new biopolymer ethers and esters with specific properties. These modifications aim to develop materials for various applications, including drug delivery, showcasing the intersection of chemistry and biomedical engineering (Petzold-Welcke et al., 2014).
Bioremediation and Environmental Health
- Reviews on the bioremediation and natural attenuation of MTBE highlight the adaptability of natural populations to environmental pollutants and the potential for biological methods in remediation efforts. This reflects the growing interest in sustainable solutions to pollution (Davis & Erickson, 2004).
Health Implications of Environmental Contaminants
- Studies on the toxicity and health effects of environmental contaminants, such as 2,4-Di-Tert-Butylphenol and its analogs, are critical for understanding their impact on human health and the ecosystem. Such research informs regulatory policies and health guidelines (Zhao et al., 2020).
Advances in Chemical Synthesis and Applications
- Research on synthetic routes, such as those for vandetanib, a cancer treatment drug, demonstrates the application of chemical synthesis techniques in developing pharmaceuticals. Such studies are vital for improving industrial production processes and making medications more accessible (Mi, 2015).
Eigenschaften
IUPAC Name |
N-(tert-butylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-6-5-7(13)15-9(14)8(6)10(18)16-11(19)17-12(2,3)4/h5H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNGOPKPFTXPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC(C)(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)
![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)



![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)